4-Boc-1-oxa-4-azaspiro[5.5]undecane
Overview
Description
4-Boc-1-oxa-4-azaspiro[5.5]undecane is a chemical compound with the molecular formula C13H24N2O3. It is a spirocyclic structure, meaning it contains a bicyclic system where two rings are joined at a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-1-oxa-4-azaspiro[5.5]undecane typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Chemical Reactions Analysis
Types of Reactions: 4-Boc-1-oxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure to achieve desired properties or functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
4-Boc-1-oxa-4-azaspiro[5.5]undecane has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: The compound can be used as a probe or inhibitor in biological studies to understand cellular processes and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique structure makes it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-Boc-1-oxa-4-azaspiro[5.5]undecane exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary, but they generally involve interactions at the molecular level that lead to the desired biological or chemical outcome.
Comparison with Similar Compounds
4-Boc-1-oxa-4-azaspiro[5.5]undecane is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to other compounds. Similar compounds include:
1-Boc-4-oxo-1-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but differs in the position of the Boc group and the presence of an oxo group.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic framework but may have different substituents or functional groups.
The uniqueness of 4-Boc-1-oxa-4-azaspiro[5
Properties
IUPAC Name |
tert-butyl 1-oxa-4-azaspiro[5.5]undecane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-9-10-17-14(11-15)7-5-4-6-8-14/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGJPHPLTSYIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363859 | |
Record name | 4-Boc-1-oxa-4-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271245-38-6 | |
Record name | 4-Boc-1-oxa-4-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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